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Introduction
CFI-400945 is a first-in-class, orally bioavailable, and highly potent small molecule inhibitor of

Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a master

regulatory role in centriole duplication, a process essential for the formation of the mitotic

spindle and the maintenance of genomic integrity.[2] Dysregulation of PLK4 is implicated in

tumorigenesis, making it an attractive target for cancer therapy.[4] CFI-400945 has

demonstrated robust anti-tumor activity in various preclinical cancer models, including patient-

derived xenografts (PDX), by inducing mitotic defects, apoptosis, and polyploidy in cancer cells.

[1][3][5] These application notes provide a detailed guide for the utilization of CFI-400945 in a

mouse xenograft model, covering experimental design, detailed protocols, and data analysis.

Mechanism of Action
CFI-400945 is an ATP-competitive inhibitor of PLK4 with a high degree of selectivity over other

PLK family members.[2] Inhibition of PLK4 by CFI-400945 disrupts the tightly regulated process

of centriole duplication. This leads to an abnormal number of centrosomes, resulting in

multipolar spindle formation during mitosis.[5] Consequently, cancer cells treated with CFI-

400945 experience mitotic catastrophe, leading to cell cycle arrest and apoptotic cell death.[5]

Interestingly, the effects of CFI-400945 can be dose-dependent; lower concentrations may lead

to centriole overduplication, while higher concentrations can completely block centriole

duplication. It is also important to note that CFI-400945 has some off-target activity against
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Aurora B kinase, which may contribute to its overall anti-tumor effect by inducing cytokinesis

failure and subsequent polyploidy.
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Caption: Simplified signaling pathway of CFI-400945 action.

Preclinical Efficacy Data
The following tables summarize the anti-tumor activity of CFI-400945 in various mouse

xenograft models as reported in preclinical studies.

Table 1: CFI-400945 Efficacy in Solid Tumor Xenograft Models
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Cancer Type
Xenograft
Model

Dose and
Schedule

Outcome Reference

Breast Cancer PTEN-deficient Oral, daily
Significant tumor

growth inhibition
[1]

Pancreatic

Cancer

Patient-Derived

Xenograft (PDX)

52 mg/kg, single

dose

Reduction in

tumor-initiating

cells

[6]

Lung Cancer
Syngeneic

Xenograft

Oral, daily (well-

tolerated

dosages)

Significant

inhibition of

tumor growth

[5][7]

Uterine

Leiomyosarcoma

SK-UT-1

Xenograft

5 mg/kg and 7.5

mg/kg, oral

Dose-dependent

tumor growth

inhibition

[8]

Table 2: CFI-400945 Efficacy in Hematological Malignancy Xenograft Models

Cancer Type
Xenograft
Model

Dose and
Schedule

Outcome Reference

Acute Myeloid

Leukemia (AML)

MV4-11

Xenograft

7.5 mg/kg, oral,

daily

100% Tumor

Growth Inhibition

(TGI), 6/6

regressions

Acute Myeloid

Leukemia (AML)

MV4-11

Xenograft

13.5 mg/kg, oral,

2 days on/5 days

off

100% TGI, 6/6

regressions
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Caption: General workflow for a CFI-400945 mouse xenograft study.
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Protocol 1: Subcutaneous Xenograft Model
Establishment

Cell Culture: Culture the desired cancer cell line under standard conditions until a sufficient

number of cells is obtained.

Cell Preparation:

Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).

Perform a cell count and assess viability using a hemocytometer and trypan blue

exclusion.

Resuspend the cells in a mixture of sterile, serum-free medium and Matrigel® at a 1:1

ratio. The final cell concentration should be 5-10 x 10^6 cells per 100-200 µL. Keep the

cell suspension on ice.[9]

Animal Handling: Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks

old. Allow for at least one week of acclimatization.[9] All procedures should be performed in a

sterile environment and in accordance with institutional animal care and use committee

(IACUC) guidelines.

Implantation:

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using

a 27-gauge needle.[9]

Tumor Monitoring:

Monitor the mice daily for general health and tumor appearance.

Once tumors are palpable, measure the tumor dimensions (length and width) 2-3 times

per week using digital calipers.
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Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

[10]

When tumors reach an average volume of 100-200 mm³, randomize the mice into

treatment and control groups.[11]

Protocol 2: CFI-400945 Formulation and Administration
Formulation:

CFI-400945 is orally bioavailable. A suitable vehicle for oral gavage in mice can be a

mixture of 10% Solutol HS-15 and 90% PEG 600. Another option is a formulation of 20%

DMSO, 10% (1:1 DMSO:Cremophor EL), and 70% water for lower concentrations.[12]

Prepare the formulation fresh daily. Sonication may be required to achieve a homogenous

suspension.

Administration:

Administer CFI-400945 via oral gavage using an appropriate gauge feeding needle.

The dosing volume should be calculated based on the individual mouse's body weight

(typically 10 µL/g).

The control group should receive the vehicle only.

Dosing schedules can be daily or intermittent (e.g., 2 days on, 5 days off) based on the

experimental design.

Protocol 3: Efficacy and Pharmacodynamic Analysis
Efficacy Assessment:

Continue to monitor tumor volume and body weight 2-3 times per week throughout the

study.

The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as: %

TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x
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100.

The study should be terminated when tumors in the control group reach a predetermined

size (e.g., 1500 mm³) or if animals show signs of excessive toxicity (e.g., >20% body

weight loss, ulceration).[9]

Pharmacodynamic (PD) Analysis:

At the end of the study, or at specific time points, euthanize the mice and harvest the

tumors.

Fix a portion of the tumor in 10% neutral buffered formalin for 24-48 hours and then

embed in paraffin for immunohistochemistry (IHC).

Snap-freeze another portion of the tumor in liquid nitrogen for protein or RNA analysis.

Immunohistochemistry for Ki-67 and Phospho-Histone H3 (pHH3):

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate

through a graded series of ethanol to water.[13]

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

[13]

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-

specific binding with a blocking serum.[13]

Primary Antibody Incubation: Incubate sections with primary antibodies against Ki-67 (a

marker of proliferation) and pHH3 (a marker of mitosis) overnight at 4°C.[5]

Secondary Antibody and Detection: Use an appropriate HRP-conjugated secondary

antibody and a DAB substrate kit for visualization.[14]

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the

slides.[13]

Analysis: Quantify the percentage of Ki-67 and pHH3 positive cells in multiple fields of

view per tumor section. A decrease in Ki-67 and an increase in aberrant pHH3 staining
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would be consistent with CFI-400945 activity.[8]

Conclusion
CFI-400945 is a promising anti-cancer agent with a well-defined mechanism of action targeting

the essential cell cycle regulator, PLK4. The protocols outlined in these application notes

provide a comprehensive framework for conducting preclinical efficacy and pharmacodynamic

studies of CFI-400945 in mouse xenograft models. Careful experimental design and adherence

to these detailed methodologies will enable researchers to generate robust and reproducible

data to further evaluate the therapeutic potential of this novel PLK4 inhibitor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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